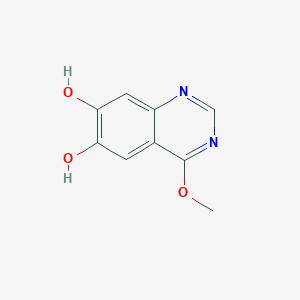
4-Methoxyquinazoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyquinazoline-6,7-diol is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₃ It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxyquinazoline-6,7-diol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyquinazoline with suitable reagents to introduce hydroxyl groups at the 6 and 7 positions. For instance, the compound can be prepared by reacting 4-methoxyquinazoline with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
化学反应分析
Types of Reactions
4-Methoxyquinazoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6,7-dione derivatives.
Reduction: Reduction reactions can convert the diol to the corresponding dihydroquinazoline derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinazoline-6,7-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
4-Methoxyquinazoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential anticancer and antiviral agents. Quinazoline derivatives have shown promise in inhibiting tyrosine kinases, which are involved in the progression of certain cancers.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-methoxyquinazoline-6,7-diol involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases by binding to their active sites. This inhibition can block signal transduction pathways that are crucial for cancer cell proliferation and survival. The compound’s hydroxyl groups at the 6 and 7 positions enhance its binding affinity to these enzymes, making it a potent inhibitor.
相似化合物的比较
4-Methoxyquinazoline-6,7-diol can be compared with other quinazoline derivatives such as:
4,6,7-Trimethoxyquinazoline: This compound has three methoxy groups, which may alter its chemical reactivity and biological activity compared to this compound.
4-Aminoquinazoline-6,7-diol: The presence of an amino group at the 4-position can significantly change the compound’s pharmacological properties.
4-Chloroquinazoline-6,7-diol: The chloro substituent can affect the compound’s reactivity and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and hydrophobicity, making it a versatile intermediate for further chemical modifications.
属性
IUPAC Name |
4-methoxyquinazoline-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-2-7(12)8(13)3-6(5)10-4-11-9/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJMGINHRAKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC(=C(C=C21)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
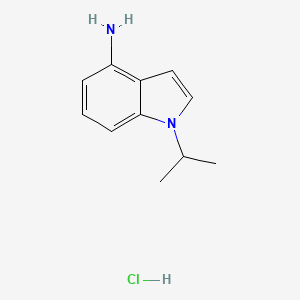

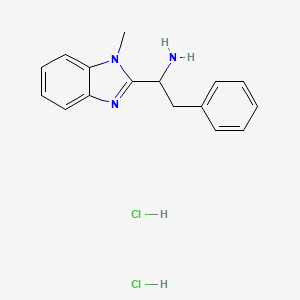
![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
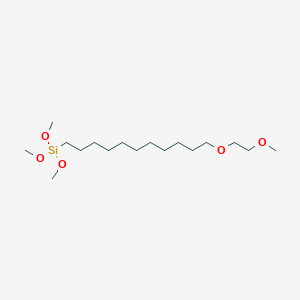
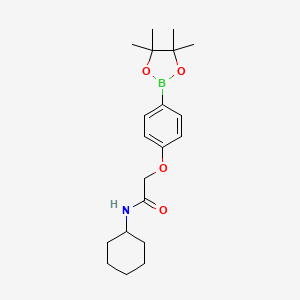
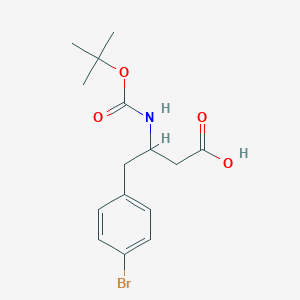
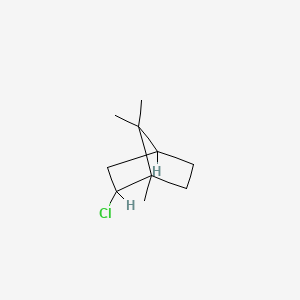

![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)
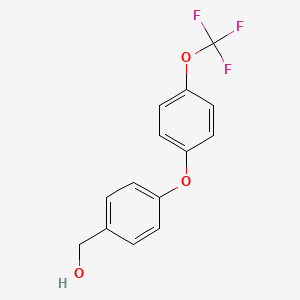
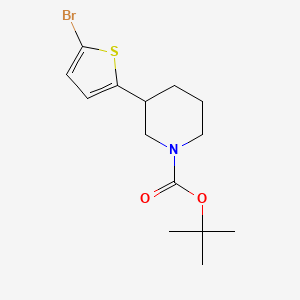
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B8070783.png)
